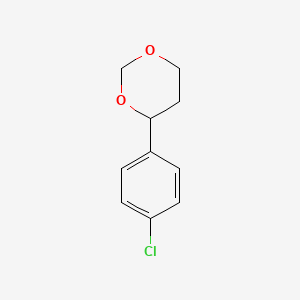![molecular formula C18H12O3 B14724561 4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione CAS No. 5649-44-5](/img/structure/B14724561.png)
4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of oxygen and nitrogen atoms in its structure makes it a versatile molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with arylidenemalononitriles, forming the corresponding condensed 2-amino-4H-pyrans . Another approach includes the reaction with 3-(dicyanomethylene)indolin-2-ones to yield spirocyclic 2-amino-4H-pyrans . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis through the mitochondrial pathway . This makes it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
Uniqueness
What sets 4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione apart is its specific arrangement of atoms and the presence of both oxygen and nitrogen in its ring structure
属性
CAS 编号 |
5649-44-5 |
|---|---|
分子式 |
C18H12O3 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
17-oxatetracyclo[13.3.1.02,12.06,11]nonadeca-1,3,6,8,10,12,14-heptaene-16,18-dione |
InChI |
InChI=1S/C18H12O3/c19-17-12-8-9-15-13-6-2-1-4-11(13)5-3-7-14(15)16(10-12)18(20)21-17/h1-4,6-9H,5,10H2 |
InChI 键 |
YYVKWOIUBJWJRE-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=C3CC(=CC=C2C4=CC=CC=C41)C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


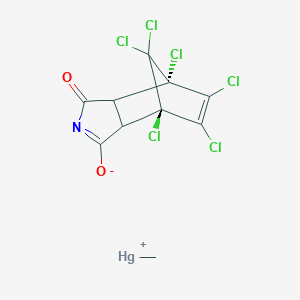

![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)

![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
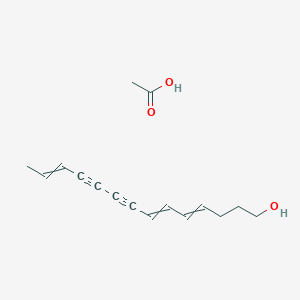
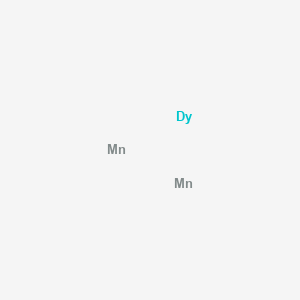

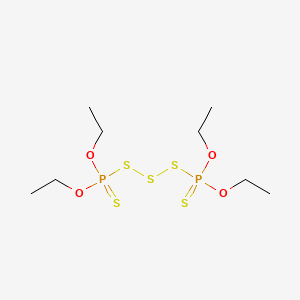
![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)

![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
